1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is significant in synthetic organic chemistry and pharmacology due to its unique structural features and potential applications. The compound contains a pyrrolidinone ring substituted with a 5-methyl-2,4-dinitrophenyl group, which imparts distinctive chemical properties.
The synthesis of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one can be derived from various starting materials, including substituted pyrroles and dinitrophenyl compounds. Research indicates that derivatives of pyrrolidinones can be synthesized through multiple methods involving different reagents and conditions, often utilizing dicarbonyl frameworks as intermediates .
This compound is classified under the category of heterocyclic compounds, specifically as a pyrrolidinone. It is characterized by the presence of both nitrogen and carbon atoms in its ring structure, which is typical for many biologically active molecules.
The synthesis of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one typically involves several steps that can include condensation reactions, cyclization, and functional group modifications. One common method involves the reaction of 5-methyl-2,4-dinitroaniline with appropriate carbonyl compounds under acidic or basic conditions to form the desired pyrrolidinone structure.
For example, a method might involve refluxing 5-methyl-2,4-dinitroaniline with a suitable pyrrolidine precursor in an organic solvent such as ethanol or methanol. The reaction conditions (temperature, time, and pH) are crucial for achieving high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are used to confirm the structure of the synthesized compound .
The molecular structure of 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one features a pyrrolidinone ring with a dinitrophenyl substituent. The presence of the methyl group on the phenyl ring enhances its lipophilicity and may influence its biological activity.
The molecular formula can be represented as CHNO, indicating the presence of four nitrogen atoms due to the dinitro substituent. The molecular weight is approximately 264.24 g/mol. The compound exhibits characteristic peaks in spectroscopic analyses that correspond to its functional groups.
1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one can participate in various chemical reactions typical for pyrrolidine derivatives. These may include nucleophilic substitutions, electrophilic aromatic substitutions due to the presence of electron-withdrawing nitro groups, and reduction reactions.
For instance, the reduction of the nitro groups to amines could be performed using catalytic hydrogenation or other reducing agents. Furthermore, this compound can act as a chiral derivatization reagent in analytical chemistry for enantioselective analyses .
The mechanism of action for 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one in biological systems often involves interactions with specific receptors or enzymes. Its dinitrophenyl group may facilitate binding to biological targets due to its electrophilic nature.
Studies have shown that compounds with similar structures exhibit significant biological activities such as antimicrobial or antitumor effects. The exact mechanism would depend on the specific biological context and target.
1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one is typically a yellow crystalline solid at room temperature. It has a melting point that varies depending on purity but generally falls within a specific range indicative of its solid-state properties.
The compound is soluble in organic solvents like ethanol and methanol but may have limited solubility in water due to its hydrophobic characteristics imparted by the dinitrophenyl group. Its reactivity profile includes susceptibility to nucleophilic attack at the carbonyl carbon.
1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one has applications in various fields including:
The systematic IUPAC name 1-(5-Methyl-2,4-dinitrophenyl)pyrrolidin-2-one precisely defines this bifunctional heterocyclic compound. It integrates a pyrrolidin-2-one moiety—a five-membered lactam featuring a secondary amide group—with a polysubstituted aromatic system via a nitrogen-carbon bond. The 2,4-dinitrophenyl group provides strong electron-withdrawing characteristics, while the 5-methyl substituent introduces steric modulation. This architecture creates a polarized molecular scaffold with distinct regions of electron density, enabling multifaceted non-covalent interactions crucial in supramolecular chemistry and ligand design [1] [3].
The compound’s structural significance arises from three key features:
Table 1: Key Structural and Electronic Properties
Parameter | Pyrrolidin-2-one Core | 2,4-Dinitrophenyl System |
---|---|---|
Bond Angle (C-N-C) | 115° | 120° (aromatic) |
Partial Charge (C=O) | -0.42 e | - |
Partial Charge (NO₂) | - | -0.31 e (oxygen) |
Torsional Barrier | 15 kJ/mol (ring inversion) | >40 kJ/mol (aryl-N rotation) |
Spectroscopic characterization reveals signature patterns: Infrared spectroscopy shows strong C=O stretching at 1680–1700 cm⁻¹ (amide I band) and NO₂ asymmetric stretch at 1530 cm⁻¹. Nuclear magnetic resonance displays characteristic downfield shifts for aryl protons adjacent to nitro groups (δ 8.5–9.0 ppm) and distinct methylene resonances adjacent to the lactam carbonyl (β-protons: δ 3.5–3.7 ppm; γ-protons: δ 2.3–2.5 ppm) [1] [5].
Pyrrolidinone derivatives trace their medicinal origins to natural products like the memory-enhancing aniracetam (1970s) and the nootropic piracetam. The discovery that 2-pyrrolidinone itself functions as a endogenous metabolite (Human Endogenous Metabolite) in Brassica oleracea with anticancer properties stimulated synthetic exploration of substituted analogs [5]. The integration of dinitrophenyl systems emerged from electrophile design principles in the 1990s, leveraging nitro groups’ capacity for:
Table 2: Evolution of Key Pyrrolidinone Pharmacophores
Era | Representative Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1970s | Piracetam | Unsubstituted pyrrolidinone | Cognitive enhancement |
1980s | N-Methyl-2-pyrrolidone (NMP) | N-Alkylation | Penetration enhancer |
1990s | DMT-(S)-Pro-OSu | Chiral N-acylpyrrolidine | Chiral derivatization agent |
2000s | Pro-PPZ reagents | Nitrophenyl-pyrrolidine conjugates | MS-detectable probes |
2010s–Present | Target compound | 2,4-Dinitrophenyl-pyrrolidinone hybrid | Multitarget drug discovery |
The critical transition occurred when researchers fused electron-deficient aromatics with pyrrolidinone cores to create derivatization reagents like (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ). This hybrid design enabled ultrasensitive detection of amine enantiomers in biological matrices via high-performance liquid chromatography–tandem mass spectrometry, demonstrating the synergistic effects of combining polarized aryl systems with chiral heterocycles [1]. The methyl group in the 5-position of our target compound represents a strategic refinement to modulate lipophilicity (LogP increase ~0.5 units) while minimizing steric disruption of binding interactions—a design principle validated in chromatographic enantiomer resolution studies [1] [2].
This compound exemplifies three transformative trends in modern medicinal chemistry:
A. Multitarget Ligand DesignThe bifunctional structure enables simultaneous engagement of disparate biological targets. Computational docking studies predict:
B. Chemical Biology ProbesDerivatives serve as analytical tools exploiting:
Table 3: Target Interaction Profile in Neuropharmacological Context
Target Class | Binding Energy (kcal/mol) | Putative Interaction Mechanism | Therapeutic Relevance |
---|---|---|---|
Monoamine oxidases | -9.2 ± 0.3 | Nitroaromatic stacking with FAD isoalloxazine | Neurodegenerative diseases |
β-Secretase (BACE1) | -8.1 ± 0.5 | H-bonding to catalytic aspartates via carbonyl | Alzheimer’s disease |
Sigma-1 receptor | -7.8 ± 0.4 | Hydrophobic enclosure of dinitrophenyl | Cognitive impairment |
TRPV1 ion channel | -6.9 ± 0.6 | Dipole-mediated gating modulation | Pain management |
C. Addressing Discovery ChallengesThe molecule directly confronts key hurdles in drug development:
The integration of dinitrophenyl electron deficiency with pyrrolidinone dipole moment creates a "polarized pharmacophore" ideal for crossing blood-brain barrier (LogBB > 0.3 predicted) while maintaining aqueous solubility (>1 mg/mL)—addressing the critical bioavailability paradox in central nervous system drug discovery [4] [7]. Current research explores hybrid molecules where this scaffold connects to flavone or xanthone systems to simultaneously target amyloid aggregation and oxidative stress pathways in Alzheimer’s models, exemplifying its utility as a molecular adapter in multifunctional therapeutics [4].
Structural Diagram
O₂N───────────NO₂ │ │ CH₃─C─N───────O ║ │ ║ │ O CH₂─CH₂ │ │ └──┘
Note: Planar conformation with intramolecular charge transfer (blue→red)
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0